molecular formula C17H21N3O2S B5675742 N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5675742
M. Wt: 331.4 g/mol
InChI Key: GNEMZILMDXQXFZ-UHFFFAOYSA-N
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Description

The compound , due to its complex structure, likely shares characteristics and synthetic challenges with other heterocyclic compounds, particularly those containing thiazole and benzoxepine rings. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including condensation, amidation, and intramolecular cyclization. A practical method for synthesizing a related compound, an orally active CCR5 antagonist, was developed using esterification followed by a Claisen type reaction and a Suzuki−Miyaura reaction (Ikemoto et al., 2005). This method could potentially be adapted for the synthesis of N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The structural elucidation of similar compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, along with X-ray crystallography for definitive structure confirmation. For instance, synthesis and characterization of substituted thiophene derivatives from a related starting material were confirmed by IR, 1H NMR, and MS spectral data (Amr et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution, oxidation, and reduction processes. The reactivity is influenced by the presence of functional groups such as amine, ester, and carboxamide, which can participate in various chemical transformations. For example, synthesis involving condensation and cyclization steps has been reported for related heterocyclic compounds, demonstrating the complex reactivity of these systems (Talupur et al., 2021).

properties

IUPAC Name

N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c18-17-20-14(11-23-17)5-3-8-19-16(21)13-7-9-22-15-6-2-1-4-12(15)10-13/h1-2,4,6,11,13H,3,5,7-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEMZILMDXQXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1C(=O)NCCCC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Amino-1,3-thiazol-4-YL)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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